Cas no 670243-45-5 (methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate)

Methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate is a synthetic organic compound featuring a coumarin core substituted with chloro and methyl groups, along with a phenylacetate ester moiety. Its structural complexity lends itself to applications in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The chloro and methyl substitutions enhance its reactivity and stability, making it suitable for further functionalization. The phenylacetate group contributes to its lipophilicity, which can influence bioavailability in drug development. This compound is typically utilized in controlled laboratory settings for specialized synthetic pathways, offering versatility in heterocyclic and medicinal chemistry applications.
methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate structure
670243-45-5 structure
Product Name:methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate
CAS No:670243-45-5
MF:C19H15ClO5
MW:358.772404909134
MDL:MFCD06763484
CID:5560844
Update Time:2025-05-19

methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate
    • MDL: MFCD06763484
    • Inchi: 1S/C19H15ClO5/c1-11-8-17(21)24-15-10-16(14(20)9-13(11)15)25-18(19(22)23-2)12-6-4-3-5-7-12/h3-10,18H,1-2H3
    • InChI Key: XOBIBUWVFPBDIF-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C(OC1=CC2OC(=O)C=C(C)C=2C=C1Cl)C1=CC=CC=C1

methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate Pricemore >>

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Additional information on methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate

Methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate (CAS No. 670243-45-5): A Comprehensive Overview

Methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate, identified by its CAS number 670243-45-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate chromenone core and phenylacetic acid ester moiety, has garnered attention due to its potential applications in drug discovery and molecular medicine.

The chromenone scaffold, a prominent feature of this compound, is well-documented for its diverse biological activities. Specifically, derivatives of chromenone have been extensively studied for their anti-inflammatory, antioxidant, and antimicrobial properties. The presence of a 6-chloro substituent at the 4-position of the chromenone ring enhances the electrophilicity of the system, making it a versatile intermediate in synthetic chemistry. This structural feature is particularly valuable in the development of heterocyclic compounds that exhibit pharmacological activity.

In recent years, there has been a surge in research focusing on natural product-inspired scaffolds due to their high binding affinity and selectivity towards biological targets. The 4-methyl group in the chromenone ring not only contributes to the steric environment of the molecule but also influences its electronic properties, thereby modulating its interactions with biological receptors. This dual functionality makes Methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate a promising candidate for further exploration in medicinal chemistry.

The phenylacetic acid ester moiety is another critical component of this compound that warrants detailed examination. Phenylacetic acid derivatives are known for their role as neurotransmitter precursors and modulators of various signaling pathways. The ester group in this context not only provides a site for further functionalization but also contributes to the overall solubility and bioavailability of the compound. This characteristic is particularly important in drug design, where pharmacokinetic properties are as crucial as intrinsic biological activity.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with unprecedented accuracy. Molecular docking studies have been instrumental in understanding how Methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate interacts with target proteins. These studies suggest that the compound may exhibit inhibitory effects on enzymes involved in inflammatory pathways, such as COX and LOX. Such findings align with the growing interest in developing anti-inflammatory agents with minimal side effects.

The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in modern pharmaceutical chemistry. Key steps include condensation reactions to form the chromenone core, followed by selective functionalization at the 7-position and esterification at the phenylacetic acid moiety. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the desired molecular framework efficiently and with high yield.

In conclusion, Methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetate (CAS No. 670243-45-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic methodologies and computational biology, position it as a valuable asset for future drug development programs. Further exploration into its biological activities and pharmacokinetic properties will undoubtedly contribute to our understanding of its therapeutic potential.

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